5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile
Overview
Description
Synthesis Analysis
3-Chloropyrazine-2-carbonitrile is a reactant in the syntheses of tuberculostatic pyrazine derivatives . The synthesis of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile from 3-HYDROXYPYRAZINE-2-CARBOXAMIDE is also mentioned .Molecular Structure Analysis
The molecular formula of 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile is C13H10ClN3O . It has a molecular weight of 259.69 .Scientific Research Applications
Structural and Optical Properties of Derivatives
- The structural and optical properties of derivatives similar to 5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile have been investigated. Studies on 4H-pyrano[3,2-c]quinoline derivatives, including compounds with pyrazine-2-carbonitrile, indicate polycrystalline structures in powder form that become nanocrystallites in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, including absorption parameters and electron transition types, have been determined using spectrophotometer measurements (Zeyada et al., 2016).
Chemical Reactions and Derivative Formation
- 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a derivative of pyrazine-2-carbonitrile, shows reactivity with chloroacetyl chloride, forming various hybrid molecules with nicotinonitrile and pyrazole units. This highlights its potential for generating complex molecules with diverse structures and functions (Dotsenko et al., 2020).
Crystal and Molecular Structure Analysis
- The molecular structure of pyrazine-2-carbonitrile derivatives has been studied using X-ray diffraction, revealing insights into the donor-acceptor arrangement of the planar molecules and their interplanar spacing. This is important for understanding the compound's molecular interactions and stability (Mørkved et al., 2007).
AC Electrical Conductivity and Dielectrical Properties
- Research on the AC electrical conductivity and dielectrical properties of pyrazine-2-carbonitrile derivatives has been conducted. These studies provide insights into the electrical conduction mechanisms and dielectric behaviors of such compounds, which are crucial for applications in electronics and materials science (Zeyada et al., 2016).
properties
IUPAC Name |
5-(4-chloro-3-ethylphenoxy)pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-2-9-5-11(3-4-12(9)14)18-13-8-16-10(6-15)7-17-13/h3-5,7-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAXDZXCAXPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-ethylphenoxy)pyrazine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.